molecular formula C10H11BrF2O2 B13467638 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene

Cat. No.: B13467638
M. Wt: 281.09 g/mol
InChI Key: LOAXJZFOAIMFJN-UHFFFAOYSA-N
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Description

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene is an organic compound with the molecular formula C10H11BrF2O2 It is a derivative of benzene, characterized by the presence of bromine, difluoromethoxy, and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of difluoromethoxy and isopropoxy groups. One common method involves the bromination of 1-difluoromethoxy-2-isopropoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromine atom or other functional groups can lead to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-methoxy-1-difluoromethoxy-2-isopropoxybenzene, while oxidation with potassium permanganate can introduce hydroxyl groups to form dihydroxy derivatives.

Scientific Research Applications

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-difluoromethoxy-2-isopropoxybenzene exerts its effects depends on its interaction with molecular targets. The presence of bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The isopropoxy group may enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-difluoromethoxybenzene: Lacks the isopropoxy group, which may affect its solubility and reactivity.

    4-Bromo-2-isopropoxybenzene: Does not have the difluoromethoxy group, potentially altering its chemical properties.

    1-Difluoromethoxy-2-isopropoxybenzene: Missing the bromine atom, which can impact its reactivity in substitution reactions.

Uniqueness

4-Bromo-1-difluoromethoxy-2-isopropoxybenzene is unique due to the combination of bromine, difluoromethoxy, and isopropoxy groups on the benzene ring. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H11BrF2O2

Molecular Weight

281.09 g/mol

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H11BrF2O2/c1-6(2)14-9-5-7(11)3-4-8(9)15-10(12)13/h3-6,10H,1-2H3

InChI Key

LOAXJZFOAIMFJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)OC(F)F

Origin of Product

United States

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